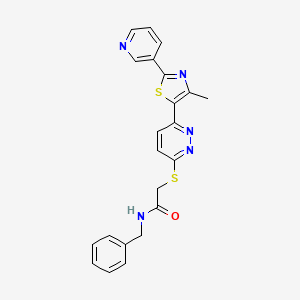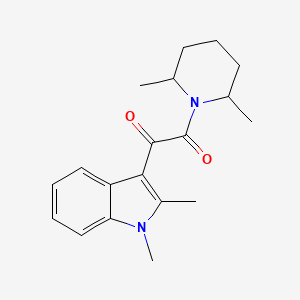
1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione, commonly known as DMDD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMDD is a small molecule inhibitor that targets the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. The inhibition of DHODH by DMDD has been shown to have potential therapeutic effects in various disease models, including cancer, autoimmune diseases, and viral infections.
Mécanisme D'action
DMDD targets the enzyme 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione, which is involved in the de novo pyrimidine biosynthesis pathway. This compound catalyzes the oxidation of dihydroorotate to orotate, which is a precursor for the synthesis of pyrimidine nucleotides. Inhibition of this compound by DMDD leads to a decrease in the intracellular pool of pyrimidine nucleotides, which ultimately leads to cell cycle arrest and apoptosis.
Biochemical and physiological effects:
DMDD has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of T cell activation, and reduction of pro-inflammatory cytokine production. DMDD has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment and antiviral drugs in the treatment of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DMDD is its specificity for 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione, which makes it a promising therapeutic agent with minimal off-target effects. However, one of the limitations of DMDD is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation of DMDD is its potential toxicity, which requires further investigation.
Orientations Futures
There are several future directions for the development of DMDD as a therapeutic agent. One direction is the optimization of DMDD synthesis to improve its solubility and bioavailability. Another direction is the development of DMDD derivatives with improved potency and selectivity. Additionally, further studies are needed to investigate the safety and toxicity of DMDD in vivo. Finally, clinical trials are needed to evaluate the efficacy of DMDD in the treatment of various diseases.
Méthodes De Synthèse
DMDD can be synthesized using various methods, including the Suzuki coupling reaction, the Buchwald-Hartwig coupling reaction, and the Sonogashira coupling reaction. The most commonly used method for DMDD synthesis involves the Suzuki coupling reaction between 1-bromo-2-(2,6-dimethylpiperidin-1-yl)ethane and 1-(1,2-dimethyl-1H-indol-3-yl)boronic acid, followed by oxidation with m-CPBA (meta-chloroperoxybenzoic acid).
Applications De Recherche Scientifique
DMDD has been extensively studied in various disease models, including cancer, autoimmune diseases, and viral infections. In cancer, DMDD has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. DMDD has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In autoimmune diseases, DMDD has been shown to suppress the activation of T cells and the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. DMDD has also been shown to reduce the severity of autoimmune disease in animal models.
In viral infections, DMDD has been shown to inhibit the replication of various viruses, including influenza virus, hepatitis C virus, and human immunodeficiency virus (HIV). DMDD has also been shown to enhance the efficacy of antiviral drugs in the treatment of viral infections.
Propriétés
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12-8-7-9-13(2)21(12)19(23)18(22)17-14(3)20(4)16-11-6-5-10-15(16)17/h5-6,10-13H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWUDJQFEMKJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2900048.png)
![benzyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2900049.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide](/img/structure/B2900053.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2900055.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2900056.png)
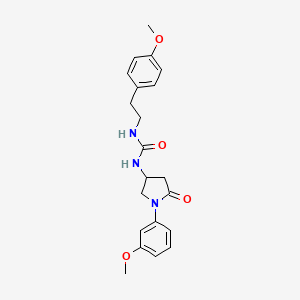
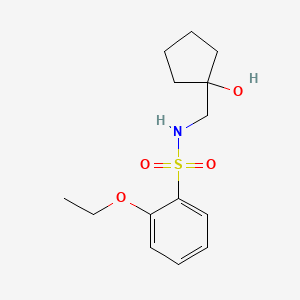
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2900062.png)
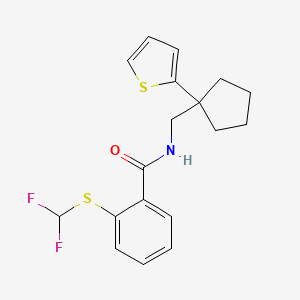
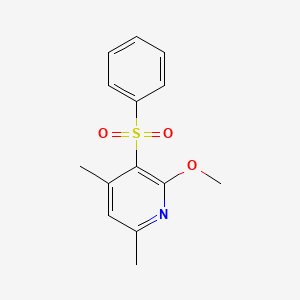
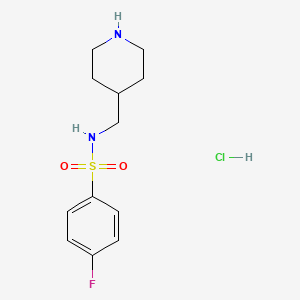
![N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2900067.png)
![4-(1-Phenyltetrazol-5-yl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2900068.png)
